Jerangolid A
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Overview
Description
Jerangolid A is a natural product found in Sorangium cellulosum with data available.
Scientific Research Applications
Total Synthesis and Structural Complexity
Synthesis Strategies : Jerangolid A, a natural product with a skipped diene substructure, has been a focus in synthetic organic chemistry. Lenhof et al. (2020) described a strategy for the total synthesis of jerangolids, achieving an advanced intermediate related to the pharmacophore subunit of this compound (Lenhof, Hutter, Huch, & Jauch, 2020). Similarly, Hanessian et al. (2010) reported the first total synthesis of this compound, utilizing a syn-selective cyclization for dihydropyran subunit construction (Hanessian, Focken, & Oza, 2010).
Chemoenzymatic Synthesis : Friedrich et al. (2016) characterized the O-methyltransferase JerF from the late stages of Jerangolid biosynthesis, revealing its potential for application in chemoenzymatic synthesis with natural products (Friedrich, Hemmerling, Lindner, Warnke, Wunderlich, Berkhan, & Hahn, 2016).
Biological Activity and Drug Development
Antifungal Activity and Drug Potential : The ambruticins and jerangolids, including this compound, have shown potent antifungal activity and low toxicity in mammals, making them significant in drug development. Hahn and Guth (2020) highlighted their interaction with unusual innercellular targets in fungi and the challenges in exploiting their pharmacological potential due to their structural complexity (Hahn & Guth, 2020).
Biosynthetic Pathways : Julien et al. (2006) analyzed the gene clusters of Sorangium cellulosum, which produce jerangolids, revealing unique mechanisms in their polyketide biosynthesis. This study provided insights into the molecular construction of this compound and related compounds (Julien, Tian, Reid, & Reeves, 2006).
Properties
Molecular Formula |
C22H32O5 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
(2R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-5-(hydroxymethyl)-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C22H32O5/c1-6-19-15(3)8-10-20(27-19)16(4)11-14(2)7-9-17-12-21(25-5)18(13-23)22(24)26-17/h7-9,11,14,17,19-20,23H,6,10,12-13H2,1-5H3/b9-7+,16-11+/t14-,17+,19-,20-/m1/s1 |
InChI Key |
MEBIEOPXFPLSPF-AKKMNRGHSA-N |
Isomeric SMILES |
CC[C@@H]1C(=CC[C@@H](O1)/C(=C/[C@H](C)/C=C/[C@H]2CC(=C(C(=O)O2)CO)OC)/C)C |
Canonical SMILES |
CCC1C(=CCC(O1)C(=CC(C)C=CC2CC(=C(C(=O)O2)CO)OC)C)C |
Synonyms |
jerangolid A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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